molecular formula C11H13BrO3S B1487615 Methyl 4-(4-bromobenzenesulfinyl)butanoate CAS No. 1250092-90-0

Methyl 4-(4-bromobenzenesulfinyl)butanoate

Cat. No.: B1487615
CAS No.: 1250092-90-0
M. Wt: 305.19 g/mol
InChI Key: DENQGBKLNKIPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-bromobenzenesulfinyl)butanoate: is a chemical compound with the molecular formula C11H13BrO3S. It is characterized by a bromobenzene ring attached to a sulfinyl group and a butanoate ester. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromobenzenesulfinic acid and butanoic acid.

  • Reaction Steps: The sulfinic acid is first converted to its corresponding sulfinyl chloride, which is then reacted with butanoic acid in the presence of a base to form the ester.

  • Purification: The resulting product is purified through recrystallization or distillation to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The process is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding sulfonyl compound.

  • Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

  • Substitution: The bromine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium amide (NaNH2) are employed, often under high temperatures.

Major Products Formed:

  • Oxidation: Methyl 4-(4-bromobenzenesulfonyl)butanoate.

  • Reduction: Methyl 4-(4-bromobenzenesulfanyl)butanoate.

  • Substitution: Various substituted bromobenzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of sulfinate and sulfonyl groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfinyl group can act as a nucleophile or electrophile, participating in various biochemical pathways. The bromine atom on the benzene ring can influence the compound's reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

  • Methyl 4-(4-bromobenzenesulfonyl)butanoate: A related compound where the sulfinyl group is oxidized to a sulfonyl group.

  • Methyl 4-(4-bromobenzenesulfanyl)butanoate: A reduced form where the sulfinyl group is converted to a sulfanyl group.

Uniqueness: Methyl 4-(4-bromobenzenesulfinyl)butanoate is unique due to its intermediate oxidation state, which allows it to participate in a wider range of chemical reactions compared to its fully oxidized or reduced counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable compound in various fields.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 4-(4-bromophenyl)sulfinylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-15-11(13)3-2-8-16(14)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENQGBKLNKIPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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